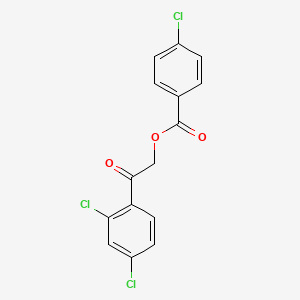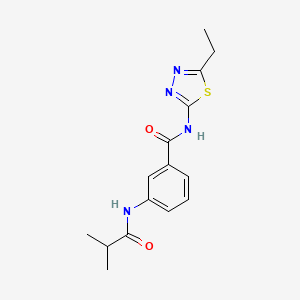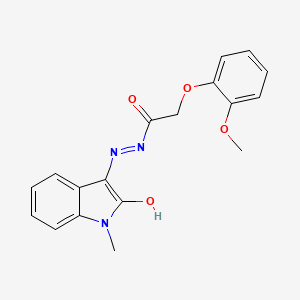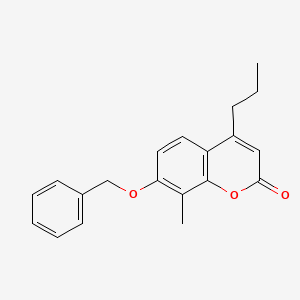![molecular formula C13H15Cl2NO2S B5764152 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine, also known as DCM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique chemical structure and properties.
科学的研究の応用
4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been extensively studied for its potential use in scientific research applications. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been used as a tool in the study of ion channels and their role in cellular physiology.
作用機序
The mechanism of action of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine is not fully understood, but it is believed to act by disrupting the function of ion channels in cells. Specifically, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic.
実験室実験の利点と制限
One of the main advantages of using 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine can be toxic in high doses, and its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for research on 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development. Finally, the synthesis of novel derivatives of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine is a synthetic compound with promising potential for use in scientific research. Its unique chemical structure and properties make it a valuable tool for the study of ion channels and their role in cellular physiology. While further research is needed to fully understand its mechanism of action and potential applications, 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine represents a promising avenue for the development of new drugs and therapies.
合成法
The synthesis of 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine involves the reaction of 2,6-dichlorobenzyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then treated with thioacetic acid to yield the final compound. This method has been optimized to produce high yields of pure 4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine with minimal impurities.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2S/c14-11-2-1-3-12(15)10(11)8-19-9-13(17)16-4-6-18-7-5-16/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPGEYINYEXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)